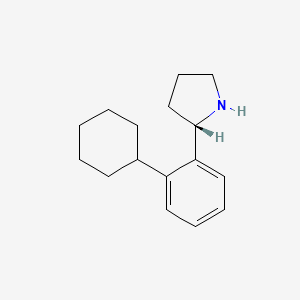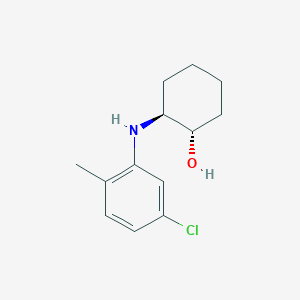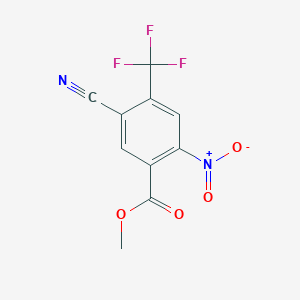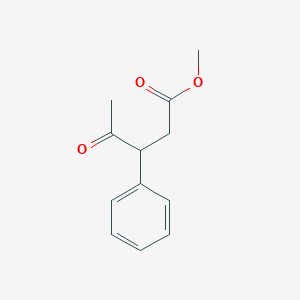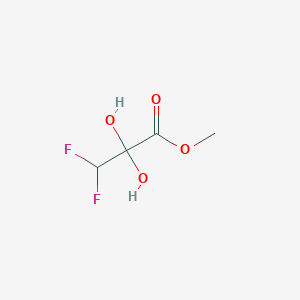
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” is a synthetic organic compound Its structure includes a cyanocyclohexyl group, a propanoylphenoxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Attachment of the propanoylphenoxy group: This step involves the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of a base to form 4-propanoylphenol, which is then reacted with an appropriate acylating agent.
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in industrial processes.
作用機序
The mechanism of action of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(4-acetylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-butanoylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-benzoylphenoxy)acetamide
Uniqueness
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have unique properties compared to similar compounds due to the specific arrangement of its functional groups. This could result in differences in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
791135-99-4 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-16(21)14-6-8-15(9-7-14)23-12-17(22)20-18(13-19)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,20,22) |
InChIキー |
NHPQWALLXDCXGP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |
溶解性 |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)
![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)

